molecular formula C21H22F2N4O2 B2801487 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891105-54-7

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2801487
CAS No.: 891105-54-7
M. Wt: 400.43
InChI Key: ZOJQCVZHAXSIJP-UHFFFAOYSA-N
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Description

This compound features a piperazine-carboxamide core substituted with two 4-fluorophenyl groups and a 5-oxopyrrolidin-3-yl moiety. Fluorine atoms at the para positions of the phenyl groups likely improve metabolic stability and lipophilicity.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c22-15-1-5-18(6-2-15)25-9-11-26(12-10-25)21(29)24-17-13-20(28)27(14-17)19-7-3-16(23)4-8-19/h1-8,17H,9-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJQCVZHAXSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the piperazine and pyrrolidinone intermediates using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl groups enhance its binding affinity, while the piperazine and pyrrolidinone moieties contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Scaffold Diversity: The target compound’s pyrrolidinone scaffold distinguishes it from tetrahydronaphthalene (43), benzooxazine (54), and thiazole (NRA0045) cores. These structural differences influence conformational flexibility and target engagement.
  • Fluorine Substitution : All compounds feature fluorinated aryl groups, enhancing metabolic stability. However, the target compound lacks trifluoromethyl groups seen in CAS 856189-81-6, which may reduce lipophilicity.
  • Synthesis Efficiency : Compound 43 and 54 demonstrate moderate-to-high yields (74% and 60%, respectively), suggesting robust synthetic routes. The target compound’s synthesis may benefit from similar carboxamide coupling strategies.

Pharmacological and Functional Comparisons

Key Observations :

  • The target compound’s pyrrolidinone core may confer distinct selectivity, though data are lacking.
  • Kinase Inhibition : Derivatives from target tyrosine kinases, indicating the 4-fluorobenzyl-piperazine fragment’s versatility. The target compound’s lack of a benzyl group may limit kinase engagement.
  • Functional Gaps : Most analogues lack detailed in vivo data, highlighting the need for further pharmacological profiling of the target compound.

Structural-Activity Relationship (SAR) Insights

  • Pyrrolidinone vs. Flexible Linkers: The target compound’s rigid pyrrolidinone may enhance binding specificity compared to the propanoyl linker in compound 54 or the 4-oxobutyl chain in NRA0044.
  • Fluorine Positioning : Dual 4-fluorophenyl groups (target compound) vs. 2-fluoro-benzooxazine (54) or trifluoromethylpyridine (CAS 856189-81-6) suggest varying electronic effects on receptor interactions.

Biological Activity

The compound 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H21F2N3O\text{C}_{19}\text{H}_{21}\text{F}_2\text{N}_3\text{O}

Key properties include:

  • Molecular Weight : 345.39 g/mol
  • Molecular Formula : C19H21F2N3O
  • CAS Number : 189028-93-1

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

  • Monoamine Oxidase Inhibition : Preliminary studies suggest that derivatives containing similar piperazine structures show significant inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. For instance, compounds with the fluorophenyl group have demonstrated potent MAO-B inhibition with IC50 values in the low micromolar range, indicating potential applications in treating depression and neurodegenerative diseases .
  • Cytotoxicity and Anticancer Activity : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells, suggesting a promising therapeutic window for cancer treatment .
  • Tyrosinase Inhibition : The compound's analogs have also been tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This activity could be beneficial in cosmetic applications for skin whitening or in treating hyperpigmentation disorders .

The precise mechanism of action for 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is still under investigation. However, it is believed to interact with various molecular targets including:

  • Serotonin Receptors : The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which could modulate mood and anxiety-related behaviors.
  • Enzyme Binding : Docking studies indicate that the compound may bind effectively within the active sites of enzymes like MAO and tyrosinase, leading to inhibition of their activity .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyBiological ActivityIC50 ValueNotes
Study 1MAO-B Inhibition0.013 µMMost potent inhibitor among tested compounds .
Study 2Cytotoxicity (L929 cells)>120 µMNon-cytotoxic at lower doses .
Study 3Tyrosinase Inhibition40.43 µMEffective against B16F10 melanoma cells .

Q & A

Basic Question: What are the standard synthetic routes for 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Condensation : Reacting 1-(4-fluorophenyl)pyrrolidin-3-amine with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxamide bond .

Cyclization : The pyrrolidinone ring (5-oxopyrrolidin) is stabilized via intramolecular lactam formation under reflux in solvents like ethanol .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., using diethyl ether) ensures >95% purity .
Key Considerations : Optimize reaction time (12-24 hrs) and temperature (20-80°C) to avoid side products like over-substituted amines .

Basic Question: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the piperazine and pyrrolidinone moieties. For example, the carbonyl resonance (C=O) of the pyrrolidinone appears at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass (e.g., [M+H]+^+ at m/z 441.18) .
  • HPLC : Purity (>98%) is assessed using a C18 column with UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise due to:

  • Substituent Effects : Fluorine positioning (para vs. meta) on phenyl rings alters receptor binding. Compare analogues (e.g., 3-chloro vs. 4-fluoro derivatives) via competitive binding assays .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, IC50_{50} values in HEK293 cells may differ from SH-SY5Y due to receptor density variations .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP. For instance, replacing a fluorophenyl with a pyridinyl group improves aqueous solubility .
  • Metabolic Stability : Use liver microsomal assays (human/rat) to identify vulnerable sites (e.g., amide hydrolysis). Stabilize via methyl substitution on the piperazine ring .
  • Bioavailability Testing : Administer via oral gavage in rodent models and measure plasma concentration via LC-MS/MS over 24 hours .

Basic Question: What are the primary pharmacological targets of this compound?

Methodological Answer:

  • Dopamine Receptors : High affinity for D2_2/D3_3 subtypes (Ki_i = 12-45 nM), validated via radioligand displacement assays using [3^3H]spiperone .
  • Serotonin Transporters (SERT) : Moderate inhibition (IC50_{50} ~1.2 µM) in HEK293 cells expressing hSERT .
  • Kinase Inhibition : Screened against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Core Modifications : Synthesize analogues with varied substituents (e.g., Cl, Br, OCH3_3) on both phenyl rings .

Bioisosteric Replacement : Replace the pyrrolidinone with a tetrahydrofuranone or morpholine ring to assess conformational flexibility .

Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with IC50_{50} values .

Basic Question: What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

Methodological Answer:

  • Cell Lines : SH-SY5Y (neuroblastoma) for dopamine receptor signaling or PC12 (pheochromocytoma) for neurite outgrowth assays .
  • Primary Neurons : Rat cortical neurons to study synaptic plasticity (e.g., glutamate-induced excitotoxicity) .
  • 3D Models : Neurospheroids to mimic blood-brain barrier penetration using fluorescence tracking .

Advanced Question: How to address metabolic instability observed in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect hydroxylated or N-dealkylated products .
  • Prodrug Design : Mask labile groups (e.g., amide) with ester prodrugs, which hydrolyze in plasma .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Basic Question: What computational tools predict binding modes of this compound with target receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with D2_2 receptor active sites (PDB: 6CM4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the fluorophenyl group) using MOE .

Advanced Question: How to reconcile conflicting cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in sensitive vs. resistant lines .
  • Drug Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
  • Mitochondrial Toxicity : Measure ATP levels and ROS production to rule out off-target effects .

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